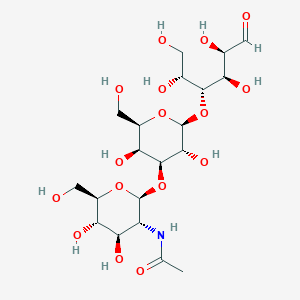
Lacto-N-triose II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lacto-N-triose II is a trisaccharide composed of N-acetylglucosamine, galactose, and glucose. It is a core structural unit of human milk oligosaccharides, which are known for their numerous physiological functions in human infants, such as promoting brain development, improving intelligence, avoiding infections, and acting as prebiotics .
準備方法
Synthetic Routes and Reaction Conditions
Lacto-N-triose II can be synthesized through enzymatic conversion. One method involves the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to lactose using β-1,3-N-acetylglucosaminyltransferase . Another approach uses engineered Escherichia coli to produce this compound from N-acetylglucosamine feedstock .
Industrial Production Methods
Industrial production of this compound involves metabolic engineering of Escherichia coli.
化学反応の分析
Types of Reactions
Lacto-N-triose II primarily undergoes enzymatic reactions. It can be converted into other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-tetraose through β-D-galactosidase-mediated transglycosylations .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include UDP-N-acetylglucosamine and lactose. The reactions typically occur under the catalysis of β-1,3-N-acetylglucosaminyltransferase .
Major Products
The major products formed from the reactions involving this compound include lacto-N-neotetraose and lacto-N-tetraose .
科学的研究の応用
Lacto-N-triose II has several scientific research applications:
作用機序
Lacto-N-triose II exerts its effects by serving as a backbone for the synthesis of various human milk oligosaccharides. These oligosaccharides play a crucial role in promoting brain development, improving intelligence, and acting as prebiotics . The molecular targets and pathways involved include the catalytic action of β-1,3-acetylglucosaminyltransferase on N-acetylglucosamine and lactose .
類似化合物との比較
Similar Compounds
Lacto-N-neotetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Lacto-N-tetraose: Composed of galactose, N-acetylglucosamine, galactose, and glucose.
Uniqueness
Lacto-N-triose II is unique due to its role as a core structural unit in the synthesis of various human milk oligosaccharides. Its ability to serve as a precursor for multiple oligosaccharides highlights its importance in both scientific research and industrial applications .
特性
分子式 |
C18H32O16 |
|---|---|
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
同義語 |
GlcNAcβ1-3Galβ1-4Glc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



